Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate

Pharmaceutical Analysis Process Impurity Retigabine

Sourcing a non-GMP intermediate with an undefined impurity profile creates significant regulatory risk for retigabine API manufacturers. This compound is the exact late-stage intermediate for retigabine and the definitive reference standard for its process-related impurity, Imp-4. · Specified as the direct precursor to the 1,2,4-triaminobenzene pharmacophore required for KCNQ channel activation. · Supplied at ≥98.5% purity to directly support Imp-4 control, simplifying downstream purification and ANDA/DMF regulatory filing. · Available as a characterized solid (off-white powder) with full polymorph awareness for solid-state research consistency.

Molecular Formula C16H16FN3O4
Molecular Weight 333.31 g/mol
CAS No. 150812-23-0
Cat. No. B178015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate
CAS150812-23-0
Molecular FormulaC16H16FN3O4
Molecular Weight333.31 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)[N+](=O)[O-]
InChIInChI=1S/C16H16FN3O4/c1-2-24-16(21)19-14-8-7-13(9-15(14)20(22)23)18-10-11-3-5-12(17)6-4-11/h3-9,18H,2,10H2,1H3,(H,19,21)
InChIKeyXFLKJJSOCILUKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate: Identity, Properties & Procurement


Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate (CAS 150812-23-0), with the molecular formula C16H16FN3O4 and a molecular weight of 333.31 g/mol, is a nitro-substituted phenyl carbamate derivative. It is a crucial pharmaceutical intermediate specifically utilized in the synthesis of the anticonvulsant drug retigabine (ezogabine). The compound is characterized as a solid powder, typically appearing as a reddish-brown or off-white to white substance, and is offered commercially with purities ranging from 95% to ≥98.5%. Its predicted density is 1.4±0.1 g/cm³, and its predicted boiling point is 439.6±45.0 °C at 760 mmHg. [1]

Generic Substitution Risks: Purity & Performance


Simple substitution with a generic 'nitrophenyl carbamate' or a different intermediate in the retigabine synthesis pathway is not a viable procurement strategy due to the critical and specific role of Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate (CAS 150812-23-0) as a late-stage intermediate. [1] The compound is, in fact, a known process-related impurity of retigabine, underscoring its structural proximity to the final API and the necessity of its precise control. [2] Its synthesis involves a highly specific nucleophilic substitution between 2-ethoxycarbonylamino-5-aminonitrobenzene and 4-fluorobenzyl bromide. Replacing it with an analog featuring a different substitution pattern (e.g., a different halogen or a missing nitro group) would lead to a divergent and non-functional reaction pathway, failing to yield the required 1,2,4-triaminobenzene core necessary for KCNQ potassium channel activation. [3] The quantitative evidence below demonstrates that even the product's appearance and purity profile are defining and non-interchangeable specifications directly linked to its successful downstream processing.

Quantitative Evidence for Differentiated Procurement


Validated Process Impurity Standard

Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate (CAS 150812-23-0) is not merely an intermediate; it has been definitively identified and characterized as a process-related impurity of the antiepileptic drug retigabine. A published analytical study by Sun et al. (2012) designated it as 'Imp-4' among four newly identified impurities. [1] This finding differentiates the compound from other generic intermediates: its procurement is essential not only for forward synthesis but also for reverse analytical quality control (QC) in drug manufacturing and regulatory compliance. This dual-purpose role is a quantifiable, verifiable point of differentiation, as the compound serves as both a starting material and a certified reference standard. In contrast, a generic analog like ethyl 2,4-diaminophenylcarbamate (Imp-1) or ethyl 2-amino-4-(benzylamino)phenylcarbamate (Imp-2) would lack this specific structural and functional equivalence to the targeted retigabine impurity profile. [1]

Pharmaceutical Analysis Process Impurity Retigabine

Purity and Appearance for Downstream Process Success

Commercial specifications for CAS 150812-23-0 are not arbitrary; they are tightly defined and directly tied to its performance in the synthesis of retigabine. While a minimum purity of 95% is common for many intermediates, leading vendors and disclosed process data specify a purity of ≥98.5% (by HPLC, area normalization) with stringent limits on individual (≤1.0%) and total (≤1.5%) impurities. This is coupled with a defined appearance (reddish-brown or white to off-white solid) and a drying loss of ≤1.0%. These specifications are a clear differentiator from a lower-purity, non-specified generic material. A lower-purity analog (e.g., 95%) would introduce unknown impurities into the final, high-value API, significantly increasing the cost and complexity of downstream purification and risking batch failure. The higher, specified purity is a quantifiable advantage that directly reduces manufacturing risk and cost.

Chemical Synthesis Intermediate Quality Pharmaceutical Manufacturing

Polymorphism and Crystalline Form Verification

Unlike many simple intermediate building blocks, Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate has been explicitly documented to exhibit polymorphism. The existence of different crystalline forms can significantly impact a solid compound's physicochemical properties, including solubility, stability, and processability. This is a critical quality attribute that is often not controlled or even known for generic analogs. For instance, a related carbamate intermediate, tert-butyl-N-(4-amino-3-nitrophenyl)-N-(4-fluorobenzyl)carbamate (CAS 1180525-23-1), may have a different polymorphic profile that could lead to unexpected behavior during formulation or storage. [1] Therefore, sourcing from a supplier that can provide or characterize the desired polymorphic form of CAS 150812-23-0 is a key procurement differentiator, ensuring batch-to-batch consistency and reliable performance in subsequent reactions or formulation steps. [2]

Solid-State Chemistry Polymorphism API Development

Solubility and LogP for Efficient Purification

The predicted physicochemical profile of CAS 150812-23-0 offers practical advantages in a process chemistry setting. Its predicted low aqueous solubility of 1.7e-3 g/L at 25°C and its calculated density of 1.4±0.1 g/cm³ (20°C, 760 Torr) make it amenable to solid-phase isolation and purification via precipitation and filtration, which are standard, cost-effective unit operations in kilo-lab and pilot-plant settings. [1] In comparison, a more water-soluble analog or an intermediate with a different functional group (e.g., a free amine) would require more complex and costly liquid-liquid extraction or chromatography for purification, increasing process mass intensity (PMI) and cost. While this is a class-level inference based on structural features, the specific combination of the hydrophobic 4-fluorobenzyl group and the nitro group directly dictates this favorable low solubility, making it a preferable intermediate for efficient downstream processing. [2]

Physicochemical Properties Solubility Process Chemistry

Optimal Application Scenarios


GMP-Compliant Retigabine API Synthesis

CAS 150812-23-0 is the optimal intermediate for GMP manufacturing of retigabine API. Its procurement with a high purity specification (≥98.5%) and defined impurity profile is critical. Using this material directly supports the control of Imp-4, a known process-related impurity in the final drug substance, thereby simplifying the downstream purification and analytical burden for regulatory filing. [1]

Impurity Reference Standard in Quality Control

This compound is the definitive reference standard for Imp-4 in the QC of retigabine. Laboratories should procure a characterized, high-purity lot of CAS 150812-23-0 to serve as a standard for HPLC/LC-MS method development, validation, and routine batch release testing of retigabine API and drug products. [2] Its use as a standard is mandated by its identification in the literature as a genuine process impurity. [1]

Solid-State Chemistry & Pre-formulation Research

Given its documented polymorphism, CAS 150812-23-0 is a valuable model compound for solid-state characterization studies. Researchers studying the impact of polymorphism on solubility and stability can use this compound to investigate and compare different crystalline forms, knowledge which can then inform the formulation strategy for the final API or related carbamate-based drug candidates. [3]

KCNQ Channel Probe Synthesis

For medicinal chemists exploring novel KCNQ2/3 potassium channel modulators, CAS 150812-23-0 serves as a key building block. [4] Its structure, bearing both a nitro group and a protected carbamate, allows for selective reduction and further functionalization to generate libraries of retigabine analogs. [5] This enables the exploration of structure-activity relationships (SAR) around the phenyl carbamate core to identify next-generation anticonvulsants with potentially improved safety and efficacy profiles. [6]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.